molecular formula C7H12O4 B1280538 Ethyl 4-methoxy-3-oxobutanoate CAS No. 66762-68-3

Ethyl 4-methoxy-3-oxobutanoate

Cat. No. B1280538
Key on ui cas rn: 66762-68-3
M. Wt: 160.17 g/mol
InChI Key: CMKOJBYFNYDATH-UHFFFAOYSA-N
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Patent
US06310076B1

Procedure details

A mixture of 15.8 g of ethyl 4-chloroacetoacetate (96.2 mmol) and 3.39 g of methanol (106 mmol) in 10 mL of THF were added dropwise to a stirred suspension of 4.62 g of 60% NaH (in mineral oil), 1.60 g of NaI (9.62 mmol), and 3.10 g of tetrabutylammonium bromide (9.62 mmol) in 40 mL of THF at −30° C. over a period of 1.5 hrs. The reaction mixture was then warmed to room temperature and stirred for 4 days. The reaction mixture was cooled to −30° C., quenched with 5 mL of methanol, and warmed to room temperature. The reaction mixture was poured into 0.5 L of 10% HCl solution, extracted with 2×100 mL of EtOAc, dried (Na2SO4), and the solvent was removed in vacuo. The crude product was distilled. The fraction boiling at 65-70° C. (0.3 mm Hg) was collected and used in the next experiments after spectral characterization.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:11][OH:12].[H-].[Na+].[Na+].[I-]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:11][O:12][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
3.39 g
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
quenched with 5 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 0.5 L of 10% HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 65-70° C. (0.3 mm Hg) was collected

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COCC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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